molecular formula C13H12N4OS B5548692 3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B5548692
M. Wt: 272.33 g/mol
InChI Key: FQIXOWLJKILVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that features a triazole ring fused with an oxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves the formation of the triazole ring followed by the introduction of the oxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-4-phenyl-1,2,4-triazole with 1,2-oxazole-3-methylsulfanyl derivatives under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Properties

IUPAC Name

3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-10-14-15-13(19-9-11-7-8-18-16-11)17(10)12-5-3-2-4-6-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIXOWLJKILVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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